
3-Ethynyl-4-methylpyridine
Overview
Description
3-Ethynyl-4-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylpyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-4-methylpyridine with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it a preferred method for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the separation and purification of the product are crucial steps in the industrial production to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
3-Ethynyl-4-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group modifications.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-methylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the pyridine ring can act as a ligand, coordinating with metal ions and affecting catalytic activities in various biochemical processes .
Comparison with Similar Compounds
3-Methylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylpyridine: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.
2-Ethynyl-4-methylpyridine:
Uniqueness: 3-Ethynyl-4-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications .
Biological Activity
3-Ethynyl-4-methylpyridine (C8H9N) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethynyl group at the 3-position and a methyl group at the 4-position. This unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity. For instance, it may act as an inhibitor or modulator of specific pathways involved in cell signaling and metabolism.
- Receptor Binding : Similar compounds have been shown to bind to receptors, influencing physiological responses. The ethynyl group can enhance binding affinity due to its ability to participate in π-stacking interactions with aromatic residues in protein binding sites.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Derivatives of this compound have been studied for their antimicrobial effects against various pathogens. For example, it has shown activity against bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Some studies have reported that derivatives of this compound possess anticancer properties. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Anticancer Potential : In vitro studies investigated the effect of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for anticancer drug development.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition (MIC: 32–64 µg/mL) | |
Antimicrobial | Escherichia coli | Inhibition (MIC: 32–64 µg/mL) | |
Anticancer | MCF-7 (Breast cancer cells) | Induced apoptosis (IC50: 15 µM) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethynyl-4-methylpyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions, such as the Sonogashira coupling , which connects an ethynyl group to the pyridine ring. Key steps include:
- Substrate Preparation : Start with 3-bromo-4-methylpyridine or a halogenated precursor to enable ethynyl group introduction.
- Catalytic System : Use palladium catalysts (e.g., Pd(PPh₃)₄) with copper(I) iodide as a co-catalyst in a solvent like THF or DMF .
- Optimization : Control temperature (60–80°C) and reaction time (12–24 hours) to maximize yield. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
- Validation : Monitor reaction progress using TLC and confirm purity via NMR and mass spectrometry .
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- Spectroscopy :
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (theoretical m/z for C₈H₇N: 117.0582) .
- Elemental Analysis : Ensure C, H, and N percentages align with theoretical values (±0.3% tolerance) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar pyridine derivatives:
- Hazard Classification : Likely classified as Acute Toxicity Category 4 (oral, dermal, inhalation) under EU-GHS/CLP regulations .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- First Aid :
- Skin Contact : Wash immediately with soap and water; seek medical attention for irritation .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The ethynyl group acts as a strong electron-withdrawing moiety, polarizing the pyridine ring and enhancing electrophilic substitution at the 2- and 6-positions. To study this:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density and frontier molecular orbitals (HOMO/LUMO) .
- Experimental Validation : Compare reactivity with non-ethynyl analogs (e.g., 4-methylpyridine) in Suzuki-Miyaura couplings to quantify rate differences .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or structural impurities. Mitigate by:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., MPEP for mGlu5 antagonism) .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC (>95%) and XRD .
- Meta-Analysis : Compare IC₅₀ values across studies while adjusting for solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
Methodological Answer:
- Ligand Preparation : Generate 3D coordinates from SMILES (e.g.,
C#Cc1cnccc1C
) using Open Babel . - Target Selection : Use crystal structures of receptors (e.g., mGlu5 from PDB: 6N52) .
- Docking Software : Perform rigid/flexible docking with AutoDock Vina; analyze binding poses for hydrogen bonds (e.g., pyridine N with Arg78) and hydrophobic interactions .
- Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .
Properties
IUPAC Name |
3-ethynyl-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-6-9-5-4-7(8)2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTSIYCRJMKMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620710 | |
Record name | 3-Ethynyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-62-8 | |
Record name | 3-Ethynyl-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30413-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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